7-O-Desmethyl Temsirolimus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

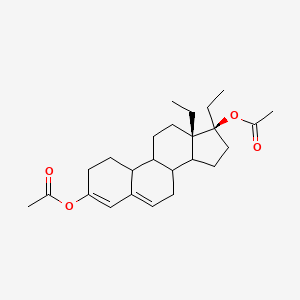

7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound known for its potent antitumor properties. It is chemically identified as C55H85NO16 with a molecular weight of 1016.28 g/mol . This compound is often used as an impurity standard in the pharmaceutical industry and is a significant metabolite in the metabolic pathway of Temsirolimus .

Preparation Methods

The preparation of 7-O-Desmethyl Temsirolimus involves the in vitro metabolism of Temsirolimus using human liver microsomes and recombinant human cytochrome P450 enzymes, particularly CYP3A4 . The process includes incubation of Temsirolimus with these enzymes, followed by separation and purification of the metabolites using techniques such as silica gel chromatography and semi-preparative reverse-phase high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: This includes demethylation reactions where a methyl group is replaced by a hydrogen atom.

Common reagents used in these reactions include NADPH-regenerating systems and phosphate buffer solutions . Major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus .

Scientific Research Applications

7-O-Desmethyl Temsirolimus has several applications in scientific research:

Mechanism of Action

7-O-Desmethyl Temsirolimus exerts its effects by inhibiting the mTOR pathway, similar to its parent compound, Temsirolimus . It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, reducing cell proliferation .

Comparison with Similar Compounds

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

- 23-Hydroxy Temsirolimus

- 24-Hydroxy Temsirolimus

- 12-Hydroxy Temsirolimus

- Hydroxy-piperidine Temsirolimus

- 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

Properties

CAS No. |

408321-08-4 |

|---|---|

Molecular Formula |

C55H85NO16 |

Molecular Weight |

1016.276 |

InChI |

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |

InChI Key |

CJDQIEOIQZFHOU-HNWJUJSNSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |

Synonyms |

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)

![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)